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Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzaldehyde

Cat. No.: B121081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Bromo-2-fluorobenzaldehyde with other

common halogenated benzaldehydes, including 2-chlorobenzaldehyde, 4-fluorobenzaldehyde,

and 2,4-dichlorobenzaldehyde. The selection of a specific halogenated benzaldehyde is a

critical decision in synthetic chemistry, influencing reaction pathways, yields, and the biological

properties of the final product. This document outlines their key physicochemical properties,

reactivity profiles, and provides standardized experimental protocols for their evaluation.

Physicochemical Properties: A Comparative
Overview
The nature and position of halogen substituents on the benzaldehyde ring significantly alter the

molecule's physical properties. These differences are crucial for determining appropriate

reaction conditions, solvents, and purification methods. The data below summarizes key

properties for each compound.
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Property
3-Bromo-2-
fluorobenzalde
hyde

2-
Chlorobenzald
ehyde

4-
Fluorobenzald
ehyde

2,4-
Dichlorobenzal
dehyde

Molecular

Formula
C₇H₄BrFO[1] C₇H₅ClO[2][3] C₇H₅FO[4] C₇H₄Cl₂O[5][6]

Molecular Weight
203.01 g/mol [1]

[7]

140.57 g/mol [3]

[8]

124.11 g/mol [9]

[4]

175.01 g/mol [5]

[6]

Appearance

White to light

yellow crystalline

powder[7]

Colorless to

yellowish

liquid[2][3][10]

Colorless to light

yellow liquid[9][4]

White to beige

crystalline

solid[5][11]

Melting Point 41 - 46 °C[7] 9 - 11 °C[10][12] -10 °C[13][14]
69 - 73 °C[15]

[16]

Boiling Point
>110 °C (Flash

Point)
209 - 215 °C[10] 181 °C[4][13]

233 °C[11][15]

[16]

Density Not available
1.248 g/mL at 25

°C[8][10]

1.157 g/mL at 25

°C[9][14]

~1.33 g/mL at

100 °C[5][16]

Solubility in

Water
Slightly soluble

Slightly

soluble[2]

Slightly

soluble/immiscibl

e[17]

Very low /

Insoluble[6][16]

Solubility

(Organic)

Soluble in

common organic

solvents[7]

Soluble in

ethanol, ether,

acetone,

benzene[2]

Soluble in

ethanol, ether,

acetone,

chloroform[9][17]

Soluble in

acetone, ethyl

acetate,

toluene[6]

Reactivity and Synthetic Applications
The reactivity of halogenated benzaldehydes is governed by the interplay of the aldehyde

group and the electronic effects of the halogen substituents.

Aldehyde Group Reactivity: The aldehyde functional group is electrophilic and participates in

reactions like nucleophilic addition, condensation (e.g., Schiff base formation), and

oxidation/reduction.[2][17][18] The electron-withdrawing nature of halogens generally
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increases the electrophilicity of the aldehyde's carbonyl carbon, enhancing its reactivity

towards nucleophiles compared to unsubstituted benzaldehyde.[17][19]

Aromatic Ring Reactivity:

Nucleophilic Aromatic Substitution (SₙAr): The presence of electron-withdrawing groups,

like halogens and the aldehyde itself, makes the aromatic ring susceptible to SₙAr

reactions. Fluorine, being the most electronegative halogen, is particularly effective at

stabilizing the intermediate Meisenheimer complex, often making fluoro-substituted

benzaldehydes more reactive in SₙAr than their chloro- or bromo- counterparts.[20]

Cross-Coupling Reactions: The carbon-halogen bond allows these compounds to be used

in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). The reactivity

order for this class of reactions is typically C-Br > C-Cl > C-F, due to bond dissociation

energies.[21] Therefore, 3-Bromo-2-fluorobenzaldehyde offers two distinct reactive

sites: the bromo position for cross-coupling and the fluoro position for potential SₙAr, in

addition to the aldehyde functionality.

Specific Compound Insights:

3-Bromo-2-fluorobenzaldehyde: This molecule is a versatile building block. The bromine

atom is an excellent handle for introducing molecular diversity via cross-coupling

reactions, while the ortho-fluorine atom significantly modulates the electronic properties

and conformation of the aldehyde group.

2-Chlorobenzaldehyde: A common intermediate used in the synthesis of dyes,

agrochemicals, and pharmaceuticals.[2][10] Its chlorine atom is less reactive in cross-

coupling than bromine but can still participate under more forcing conditions.

4-Fluorobenzaldehyde: The fluorine atom can enhance metabolic stability and binding

affinity in drug candidates.[9] It is widely used in the synthesis of pharmaceuticals, such as

mitogen-activated protein kinase (MAPK) inhibitors, and agrochemicals.[4][14][22]

2,4-Dichlorobenzaldehyde: The two chlorine atoms provide strong electron-withdrawing

effects and multiple sites for potential substitution. It is used in synthesizing Schiff bases

with antimicrobial properties and in the preparation of platelet aggregation inhibitors.[23]

[24]
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Experimental Protocols
Detailed and consistent experimental protocols are essential for objective comparison.

Protocol 1: Determination of Physicochemical Properties

Melting Point:

Apparatus: Standard capillary melting point apparatus.

Sample Preparation: A small amount of the solid compound (or a solidified liquid sample)

is packed into a capillary tube to a height of 2-3 mm.

Procedure: The capillary tube is placed in the apparatus. The temperature is increased

rapidly to about 15-20 °C below the expected melting point, then the heating rate is

reduced to 1-2 °C per minute. The temperature range from the appearance of the first

liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Apparatus: 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the aldehyde is dissolved in 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[9]

Data Acquisition: ¹H, ¹³C, and (for fluorine-containing compounds) ¹⁹F NMR spectra are

acquired. Chemical shifts for ¹H and ¹³C are referenced to the residual solvent peak.

Protocol 2: Comparative Reactivity via Wittig Reaction

This protocol provides a framework for comparing the reactivity of the aldehyde group across

the different halogenated benzaldehydes.

Materials:

Halogenated benzaldehyde (1.0 mmol)

(Triphenylphosphoranylidene)acetonitrile (Wittig reagent, 1.1 mmol)
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Toluene (5 mL)

Internal standard (e.g., dodecane, 0.5 mmol)

Procedure:

1. To a dry round-bottom flask under a nitrogen atmosphere, add the halogenated

benzaldehyde (1.0 mmol), the Wittig reagent (1.1 mmol), the internal standard, and

toluene (5 mL).

2. Stir the reaction mixture at a constant, controlled temperature (e.g., 60 °C).

3. Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15, 30, 60,

120 minutes).

4. Quench each aliquot with a small amount of water and extract with ethyl acetate.

5. Analyze the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the

consumption of the starting aldehyde relative to the internal standard.

Analysis: Plot the percentage conversion of the aldehyde against time for each of the four

compounds. The resulting kinetic profiles will provide a quantitative comparison of their

reactivity in this specific transformation.

Visualized Workflows and Pathways
Diagrams created with Graphviz are provided below to illustrate key processes relevant to the

study and application of these compounds.
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Comparative Reactivity Experimental Workflow

Reactant Preparation
(4 Aldehydes + Wittig Reagent)
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Reaction Monitoring
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Quenching & Extraction

Data Analysis
(Conversion vs. Time)

Reactivity Comparison

Click to download full resolution via product page

Caption: A generalized workflow for comparing the reactivity of halogenated benzaldehydes.
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Hypothetical Kinase Inhibition Pathway

External Stimulus
(e.g., Growth Factor)

Receptor Tyrosine Kinase

MAPKKK

MAPKK

MAPK

Cellular Response
(e.g., Proliferation)

Inhibitor
(Derived from Halogenated Benzaldehyde)
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Caption: A potential mechanism of action for a drug derived from a halogenated benzaldehyde.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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